VT-464, specifically its R enantiomer, is a non-steroidal compound that functions primarily as an inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1). This enzyme plays a crucial role in androgen biosynthesis, making VT-464 a significant candidate for therapeutic applications in conditions such as prostate cancer. The compound has been explored for its potential to reduce androgen levels, which is critical in hormone-sensitive tumors.
VT-464 is classified under the category of non-steroidal inhibitors and is recognized for its specificity towards CYP17A1. It is derived from a series of synthetic modifications aimed at enhancing its binding affinity and inhibitory potency against the target enzyme. The compound's structure has been optimized to improve its pharmacological properties, making it a valuable asset in cancer treatment research.
The synthesis of VT-464 involves several key steps that focus on achieving high purity and enantiomeric specificity. The R enantiomer can be isolated using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with chiral columns.
The molecular structure of VT-464 features a complex arrangement designed to facilitate interaction with the CYP17A1 enzyme. Key structural data includes:
The compound's three-dimensional conformation allows it to effectively fit into the active site of CYP17A1, where it inhibits the enzyme's activity.
VT-464 undergoes specific interactions with CYP17A1, characterized by:
The mechanism of action for VT-464 involves:
VT-464 exhibits several notable physical and chemical properties:
Relevant data from studies suggest that these properties contribute to its bioavailability and therapeutic efficacy.
VT-464 has several promising applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: